1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane 1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19963977
InChI: InChI=1S/C10H18N4O2S/c1-9-12-10(8-13(9)2)17(15,16)14-6-3-4-11-5-7-14/h8,11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18N4O2S
Molecular Weight: 258.34 g/mol

1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane

CAS No.:

Cat. No.: VC19963977

Molecular Formula: C10H18N4O2S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane -

Specification

Molecular Formula C10H18N4O2S
Molecular Weight 258.34 g/mol
IUPAC Name 1-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Standard InChI InChI=1S/C10H18N4O2S/c1-9-12-10(8-13(9)2)17(15,16)14-6-3-4-11-5-7-14/h8,11H,3-7H2,1-2H3
Standard InChI Key VNMJUJKVZBYFOF-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CN1C)S(=O)(=O)N2CCCNCC2

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a seven-membered 1,4-diazepane ring linked via a sulfonyl bridge to a 1,2-dimethylimidazole group. This configuration creates distinct electronic environments that influence its reactivity and molecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₈N₄O₂S
Molecular Weight266.35 g/mol
CAS Number1949816-48-1 (dihydrochloride salt)
IUPAC Name1-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane

The diazepane ring adopts a chair-like conformation, while the imidazole group contributes π-π stacking capabilities critical for biological target engagement.

Physicochemical Properties

While specific experimental data remain limited for the base compound, its dihydrochloride salt (C₁₀H₂₀Cl₂N₄O₂S) exhibits:

  • Water solubility >50 mg/mL (predicted)

  • LogP value of 1.2 ± 0.3 (indicating moderate lipophilicity)

  • pKa values: 3.1 (sulfonamide proton), 8.9 (tertiary amine)

These properties suggest favorable membrane permeability and oral bioavailability potential in derivative forms.

Synthetic Methodology

Core Synthesis Pathway

The base compound is typically synthesized through a two-step protocol:

  • Sulfonylation Reaction
    1,4-Diazepane reacts with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in dichloromethane at 0-5°C under nitrogen atmosphere. Triethylamine serves as both base and catalyst, achieving yields of 68-72%.

    C5H10N2+C5H7ClN2O2SC10H18N4O2S+HCl\text{C}_5\text{H}_{10}\text{N}_2 + \text{C}_5\text{H}_7\text{ClN}_2\text{O}_2\text{S} \rightarrow \text{C}_{10}\text{H}_{18}\text{N}_4\text{O}_2\text{S} + \text{HCl}

  • Salt Formation
    Treatment with hydrochloric acid in ethanol yields the stable dihydrochloride salt, enhancing crystallinity for characterization.

Optimization Strategies

Recent advances employ microwave-assisted synthesis (100W, 80°C, 20 min) to improve yield to 85% while reducing reaction time from 12 hours to 35 minutes. Solvent screening identifies acetonitrile as superior to DMF for minimizing byproduct formation (<5% vs 15-18%).

Biological Evaluation

Enzymatic Inhibition Profiles

Structural analogs demonstrate notable activity against:

Enzyme TargetIC₅₀ (μM)Mechanism
Carbonic Anhydrase IX0.12 ± 0.03Competitive inhibition
TNF-α Production1.8 ± 0.2NF-κB pathway suppression
Bacterial Dihydropteroate Synthase4.7 ± 0.5Substrate analog

The sulfonamide group facilitates zinc coordination in metalloenzymes, while the diazepane moiety enhances membrane penetration.

Structure-Activity Relationships

  • N-Methylation: 1,2-dimethyl substitution on imidazole improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 hrs in hepatic microsomes)

  • Sulfonyl Position: Para-substitution on imidazole maximizes target affinity (Kd = 38 nM vs 210 nM for meta)

  • Diazepane Expansion: Seven-membered ring shows 3.2× better solubility than piperazine analogs

ParameterValue
MIC₉₀8 μg/mL
Biofilm Inhibition78% at 4× MIC
Synergy with β-LactamsFIC index 0.31

The sulfonamide group disrupts folate biosynthesis, while the hydrophobic diazepane enhances membrane disruption.

Advanced Derivatives

Lead Optimization Candidates

Derivative StructureActivity Enhancement
4-(2,5-Dimethylfuran-3-carbonyl)3.8× improved CA IX selectivity
2-(Benzylthio)ethanone substitution92% HSV-1 inhibition at 10 μM
3-Cyanobenzoyl functionalizationTNF-α IC₅₀ = 0.87 μM

These modifications demonstrate the compound's versatility as a scaffold for rational drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator